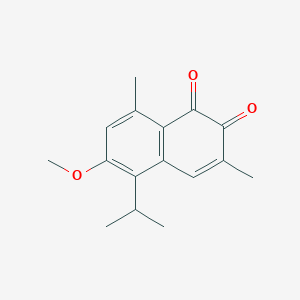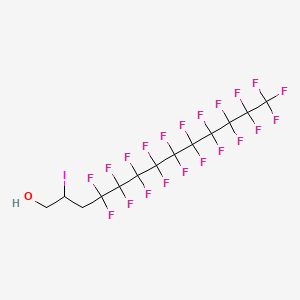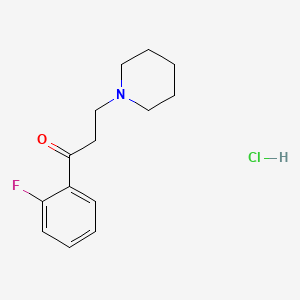
Propiophenone, 2'-fluoro-3-piperidino-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone, 2’-fluoro-3-piperidino-, hydrochloride is a fluorinated piperidine derivative. Fluorinated piperidines are known for their unique conformational behavior and are frequently present in bioactive compounds . The incorporation of fluorine into drug lead candidates is a powerful strategy to improve their pharmacokinetic and physicochemical properties .
Vorbereitungsmethoden
The synthesis of Propiophenone, 2’-fluoro-3-piperidino-, hydrochloride can be achieved through various methods. One common method involves the Friedel-Crafts reaction of propanoyl chloride and benzene . Another method is the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at high temperatures (450-550°C) . Additionally, the preparation of fluorinated piperidines often involves multi-step synthesis due to the limited synthetic access .
Analyse Chemischer Reaktionen
Propiophenone, 2’-fluoro-3-piperidino-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Propiophenone, 2’-fluoro-3-piperidino-, hydrochloride has various scientific research applications, including:
Wirkmechanismus
The mechanism of action of Propiophenone, 2’-fluoro-3-piperidino-, hydrochloride involves its interaction with molecular targets and pathways. This fine-tuning of polarity and lipophilicity can increase solubility and membrane permeability, enhancing its effectiveness in clinical applications .
Vergleich Mit ähnlichen Verbindungen
Propiophenone, 2’-fluoro-3-piperidino-, hydrochloride can be compared with other fluorinated piperidine derivatives. Similar compounds include:
3-fluoropiperidine: Known for its conformational preferences due to charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion.
6-fluoro-3-piperidine-4-yl-1,2-benzisoxazole: Synthesized using a one-pot method, this compound is used in various applications.
The uniqueness of Propiophenone, 2’-fluoro-3-piperidino-, hydrochloride lies in its specific fluorination pattern and its resulting pharmacokinetic and physicochemical properties .
Eigenschaften
CAS-Nummer |
27922-12-9 |
|---|---|
Molekularformel |
C14H19ClFNO |
Molekulargewicht |
271.76 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C14H18FNO.ClH/c15-13-7-3-2-6-12(13)14(17)8-11-16-9-4-1-5-10-16;/h2-3,6-7H,1,4-5,8-11H2;1H |
InChI-Schlüssel |
CSZWETFJUUQUNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC(=O)C2=CC=CC=C2F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


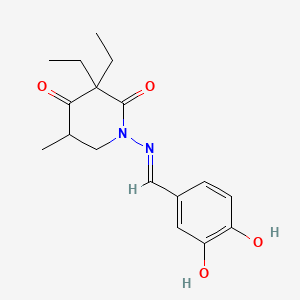
![3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile](/img/structure/B14677289.png)
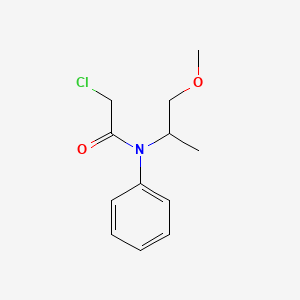
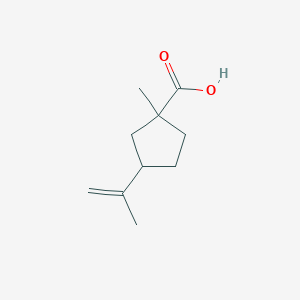

![4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide](/img/structure/B14677339.png)
![5-[(4-Chlorophenyl)methyl]-6-[(E)-{[3-(dimethylamino)propyl]imino}methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14677341.png)
![2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)-](/img/structure/B14677343.png)
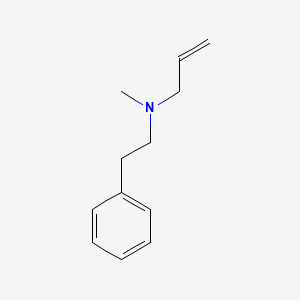
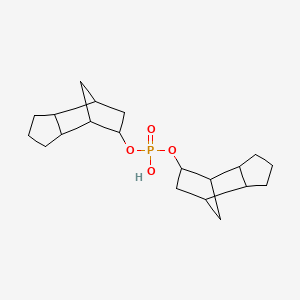
![(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile](/img/structure/B14677361.png)
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
